3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride

Description

Introduction to 3-Methanesulfonylazetidine-3-Carboxylic Acid Hydrochloride

Historical Evolution of Azetidine-Based Compound Research

Azetidines, four-membered nitrogen-containing heterocycles, have fascinated chemists since their first synthesis in 1888. Early work focused on their strained ring systems, which impart unique reactivity compared to larger cyclic amines. The discovery of azetidine-containing natural products, such as azetidine-2-carboxylic acid (a proline analog), highlighted their biological relevance. By the mid-20th century, synthetic routes like the reduction of β-lactams (azetidinones) using lithium aluminium hydride became foundational for accessing azetidine scaffolds.

The introduction of sulfonyl groups into azetidines marked a pivotal shift. Sulfonyl substituents, known for their electron-withdrawing effects, stabilize reactive intermediates and modulate electronic properties. For example, methanesulfonyl groups enhance ring strain while improving solubility, enabling applications in medicinal chemistry. The synthesis of 3-methanesulfonylazetidine-3-carboxylic acid hydrochloride represents a convergence of these advancements, leveraging both strain and functional group interplay.

Academic Significance of Sulfonyl-Substituted Azetidine Derivatives

Sulfonyl-substituted azetidines are prized for their versatility in organic synthesis and drug discovery. The methanesulfonyl group’s strong electron-withdrawing character polarizes the azetidine ring, facilitating nucleophilic attacks at strategic positions. This reactivity has been exploited in catalytic cyclization reactions, such as the radical strain-release photocatalysis method described by , which converts azabicyclo[1.1.0]butanes to functionalized azetidines.

Recent studies underscore the antimicrobial and antiviral potential of sulfonyl-azetidine hybrids. For instance, substituted phenyl azetidine-2-one sulfonyl derivatives exhibit inhibitory activity against bacterial and fungal pathogens, with electron-withdrawing groups enhancing efficacy. Computational analyses further reveal that sulfonyl groups stabilize transition states in SAM-dependent cyclization reactions, as seen in azetidine-2-carboxylic acid biosynthesis.

Table 1: Key Sulfonyl-Azetidine Derivatives and Their Applications

Positional Isomerism in Methanesulfonyl-Azetidine Carboxylic Acid Systems

Positional isomerism in sulfonyl-azetidine systems profoundly influences physicochemical and biological properties. In 3-methanesulfonylazetidine-3-carboxylic acid hydrochloride, the sulfonyl and carboxylic acid groups occupy adjacent positions on the azetidine ring, creating a sterically congested environment. This contrasts with isomers like 1-methanesulfonylazetidine-3-carboxylic acid, where the sulfonyl group is distal to the carboxylic moiety.

Quantum mechanical calculations demonstrate that the 3,3-substitution pattern increases ring strain by 8–12 kcal/mol compared to 1,3-isomers, altering reactivity in cycloaddition reactions. Synthetic routes to these isomers also differ:

- 3,3-Isomers : Generated via radical recombination pathways using photocatalysis.

- 1,3-Isomers : Produced through nucleophilic substitution of N-protected azetidines.

Table 2: Comparative Properties of Methanesulfonyl-Azetidine Isomers

| Property | 3-Methanesulfonylazetidine-3-carboxylic Acid | 1-Methanesulfonylazetidine-3-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₅H₉NO₄S·HCl | C₅H₉NO₄S |

| Molecular Weight (g/mol) | 185.67 | 179.19 |

| Ring Strain Energy (kcal/mol) | 21.9 | 14.2 |

| Synthetic Method | Radical photocatalysis | Nucleophilic substitution |

Properties

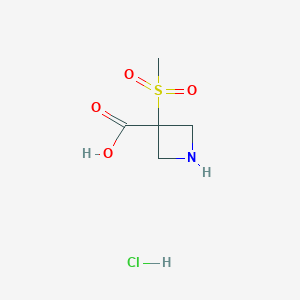

Molecular Formula |

C5H10ClNO4S |

|---|---|

Molecular Weight |

215.66 g/mol |

IUPAC Name |

3-methylsulfonylazetidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO4S.ClH/c1-11(9,10)5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H |

InChI Key |

VZWRYMJRRIYVRQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1(CNC1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride typically involves the reaction of azetidine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent product quality. The compound is typically produced in batch reactors, followed by purification steps such as distillation and crystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azetidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key azetidine-based compounds with structural similarities to 3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride:

Key Observations :

Physicochemical and Pharmacokinetic Properties

- Solubility: The carboxylic acid group likely improves aqueous solubility compared to esters or non-ionizable substituents. For example, Methyl azetidine-3-carboxylate hydrochloride (logP ~1.5 estimated) is less polar than the target compound .

- Stability : Sulfonyl groups generally confer resistance to hydrolysis compared to esters (e.g., shows acid stability for Nicardipine Hydrochloride, suggesting sulfonamides/esters may behave similarly under acidic conditions) .

- Bioavailability : The combination of sulfonyl and carboxylic acid groups may limit blood-brain barrier (BBB) penetration due to high polarity, unlike simpler alkylated azetidines .

Biological Activity

3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 215.66 g/mol |

| IUPAC Name | 3-methylsulfonylazetidine-3-carboxylic acid; hydrochloride |

| Canonical SMILES | CS(=O)(=O)C1(CNC1)C(=O)O.Cl |

Synthesis

The compound is synthesized through the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. This process neutralizes the hydrochloric acid produced, followed by purification methods like recrystallization or chromatography to achieve high purity levels.

The biological activity of 3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The methanesulfonyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: It has shown promise in inhibiting bacterial growth and may be effective against certain strains resistant to conventional antibiotics .

- Anticancer Properties: Preliminary studies suggest that it may inhibit tumor cell proliferation, indicating potential as an anticancer agent .

- Enzyme Inhibition: The compound has been observed to inhibit β-lactamases, which are enzymes responsible for antibiotic resistance .

Case Studies and Research Findings

- Antibacterial Activity: A study demonstrated that derivatives of azetidine compounds, including 3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride, exhibited significant antibacterial effects against various gram-positive and gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis .

- Antitumor Effects: In vitro studies indicated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways, suggesting a mechanism for its anticancer activity .

- Enzyme Interaction Studies: Research highlighted its role in inhibiting neutral amino acid transporters (SLC6A19), which are crucial for amino acid absorption in the intestine. This inhibition could lead to therapeutic applications in metabolic disorders .

Comparison with Similar Compounds

The unique structure of 3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride distinguishes it from other azetidine derivatives due to its dual functional groups (methanesulfonyl and carboxylic acid). This combination enhances its reactivity and biological activity compared to related compounds such as 3-Azetidinecarboxylic acid, which lacks the sulfonyl group.

Q & A

Q. What are the optimal synthetic routes for 3-Methanesulfonylazetidine-3-carboxylic Acid Hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of azetidine derivatives typically involves cyclization or functionalization of pre-existing rings. For 3-Methanesulfonylazetidine-3-carboxylic Acid Hydrochloride, a plausible route includes:

Ring Formation : Reacting a β-amino alcohol with methanesulfonyl chloride under basic conditions to form the azetidine ring.

Carboxylic Acid Introduction : Oxidative or hydrolytic cleavage of a nitrile or ester precursor at the 3-position.

Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt.

Critical Parameters :

- Temperature control (0–5°C during sulfonylation to avoid side reactions).

- pH adjustment during salt formation to ensure stoichiometric protonation.

- Purification via recrystallization or chromatography (e.g., reverse-phase HPLC as in ).

Data Insight : Similar azetidine syntheses report yields of 50–70% under optimized conditions, with purity >95% confirmed by NMR and LC-MS .

Q. How can researchers validate the structural integrity of 3-Methanesulfonylazetidine-3-carboxylic Acid Hydrochloride using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Confirm the azetidine ring (δ 3.5–4.5 ppm for CH2 groups) and methanesulfonyl moiety (singlet at δ 3.0–3.2 ppm for –SO2CH3).

- 13C NMR : Carboxylic acid carbon at δ 170–175 ppm; sulfonyl carbon at δ 40–45 ppm.

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (LC-MS) : Confirm molecular ion [M+H]+ at m/z 224.1 (calculated for C7H12ClNO4S).

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for azetidine derivatives, such as variable enzyme inhibition efficacy?

Methodological Answer: Bioactivity discrepancies often arise from:

Structural Isomerism : Verify stereochemistry (e.g., axial vs. equatorial sulfonyl group orientation) via X-ray crystallography or NOESY NMR .

Assay Conditions : Standardize buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤1% to avoid false positives).

Target Selectivity : Perform counter-screens against related enzymes (e.g., kinases vs. proteases) to rule off-target effects.

Case Study : Analogous sulfonamide-containing azetidines showed 10-fold differences in IC50 values due to protonation state changes in carboxylate groups under varying pH .

Q. What strategies improve the aqueous solubility of 3-Methanesulfonylazetidine-3-carboxylic Acid Hydrochloride for in vivo pharmacokinetic studies?

Methodological Answer:

- Salt Screening : Test alternative counterions (e.g., sodium, lysine) to enhance solubility while retaining bioactivity .

- Prodrug Design : Esterify the carboxylic acid (e.g., methyl or ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo.

- Co-Solvent Systems : Use cyclodextrins or surfactants (e.g., Tween-80) in formulation buffers.

Data Insight : A structurally similar azetidine-carboxylic acid derivative achieved 2.5 mg/mL solubility in PBS (pH 7.4) using 10% hydroxypropyl-β-cyclodextrin .

Q. How can computational modeling guide the design of 3-Methanesulfonylazetidine-3-carboxylic Acid Hydrochloride analogs with enhanced target binding?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., enzymes or receptors).

QSAR Analysis : Correlate substituent effects (e.g., sulfonyl vs. carbonyl groups) with experimental IC50 values.

Free Energy Perturbation (FEP) : Calculate binding affinity changes for proposed analogs.

Case Study : Docking studies on azetidine-based inhibitors revealed critical hydrogen bonds between the sulfonyl group and Arg residues in the active site, guiding methyl-to-ethyl substitutions for improved potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.